molecular formula C11H16N4O2 B8324255 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-8-methyl- CAS No. 75914-93-1

1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-8-methyl-

Cat. No. B8324255
M. Wt: 236.27 g/mol
InChI Key: OFKNTAVTVSZHSR-UHFFFAOYSA-N
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Patent
US04644001

Procedure details

10.4 g of 5,6-diamino-1-(2,2-dimethylpropyl)-2,4-(1H,3H)-pyrimidine dione (XXVIII) was refluxed in 75 ml of acetic acid for 1 hour. 50 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 11.4 g. The amide was refluxed in 50 ml of 1N NaOH for 1 hour and then neutralized with 5N HCl. Yield 7.2 g (XXXIV). NMR (see Table I).
Name
5,6-diamino-1-(2,2-dimethylpropyl)-2,4-(1H,3H)-pyrimidine dione
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:15])[NH:4][C:5](=[O:14])[N:6]([CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])[C:7]=1[NH2:8].C(Cl)(Cl)Cl.[CH3:20][CH2:21]OCC>C(O)(=O)C>[CH3:13][C:10]([CH3:11])([CH3:12])[CH2:9][N:6]1[C:7]2[N:8]=[C:20]([CH3:21])[NH:1][C:2]=2[C:3](=[O:15])[NH:4][C:5]1=[O:14]

Inputs

Step One
Name
5,6-diamino-1-(2,2-dimethylpropyl)-2,4-(1H,3H)-pyrimidine dione
Quantity
10.4 g
Type
reactant
Smiles
NC=1C(NC(N(C1N)CC(C)(C)C)=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The received crystals were filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The amide was refluxed in 50 ml of 1N NaOH for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
CC(CN1C(NC(C=2NC(=NC12)C)=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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